molecular formula C10H11F2NO2 B13892259 Ethyl 2-(2,6-difluoroanilino)acetate

Ethyl 2-(2,6-difluoroanilino)acetate

Cat. No.: B13892259
M. Wt: 215.20 g/mol
InChI Key: OQZDWEQMFNMRSC-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-difluoroanilino)acetate is an organofluorine compound featuring an aniline moiety substituted with two fluorine atoms at the 2- and 6-positions, linked to an ethyl acetate group. Its molecular formula is C₁₀H₁₁F₂NO₂, with a molecular weight of 223.20 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its ability to modulate electronic and steric properties through fluorine substitution. The 2,6-difluoroanilino group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, making it valuable in drug design.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

ethyl 2-(2,6-difluoroanilino)acetate

InChI

InChI=1S/C10H11F2NO2/c1-2-15-9(14)6-13-10-7(11)4-3-5-8(10)12/h3-5,13H,2,6H2,1H3

InChI Key

OQZDWEQMFNMRSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C=CC=C1F)F

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of this compound typically involves the nucleophilic substitution reaction between 2,6-difluoroaniline and ethyl chloroacetate. This reaction proceeds via the formation of an intermediate where the amino group of the difluoroaniline attacks the electrophilic carbon of the ethyl chloroacetate, resulting in the formation of the desired ester compound.

Key Steps:

  • Preparation of 2,6-Difluoroaniline
    2,6-Difluoroaniline is synthesized through multi-step processes involving partial fluorine exchange on chlorinated benzenes, selective reduction, and amination (see Section 2.2).

  • Reaction with Ethyl Chloroacetate
    The nucleophilic amine group of 2,6-difluoroaniline reacts with ethyl chloroacetate under controlled conditions to yield this compound.

  • Purification and Characterization
    The product is purified by standard methods such as column chromatography and characterized by spectroscopic techniques to confirm structure and purity.

Preparation of 2,6-Difluoroaniline Intermediate

Since 2,6-difluoroaniline is a crucial precursor, its preparation methods directly impact the overall synthesis.

  • Fluorine Exchange and Amination Process:
    Starting from 1,2,3-trichlorobenzene, partial fluorine exchange is performed to generate a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. This mixture undergoes selective reduction and amination using concentrated ammonium hydroxide in the presence of a copper catalyst to replace the chloro substituent with an amino group, yielding 2,6-difluoroaniline.

  • Alternative Methods:
    Lithiation of 1,3-difluorobenzene followed by carbonation and subsequent conversion of the carboxylic acid to the amine via hydrazoic acid has also been reported.

Direct Difluoroalkylation of Anilines via Photoinduced Methods

Recent advances have introduced transition-metal-free photochemical methods to synthesize difluoroalkylated anilines, including this compound derivatives.

  • Eosin Y Photocatalyst Method:
    Using Eosin Y as an organic photocatalyst, 2,6-difluoroaniline can be difluoroalkylated with ethyl difluoroiodoacetate under visible light irradiation (525 nm LED) in anhydrous dimethylformamide (DMF) with sodium carbonate as base. The reaction proceeds via a radical intermediate, specifically the ·CF₂CO₂Et radical, generated by single electron transfer (SET) processes.

  • Electron Donor–Acceptor (EDA) Complex Strategy:
    Anilines and ethyl difluoroiodoacetate form an EDA complex that, upon photoexcitation with 427 nm LED light in dimethyl sulfoxide (DMSO), undergoes SET to generate the difluoroalkyl radical. This method avoids the need for an exogenous photocatalyst and achieves yields up to 89%.

  • General Procedure for Photochemical Difluoroalkylation:

    • Mix aniline (or substituted aniline), sodium carbonate, and ethyl difluoroiodoacetate in anhydrous DMF or DMSO.
    • Degas the mixture under inert atmosphere (argon or nitrogen).
    • Irradiate with LED light (525 nm for Eosin Y catalysis or 427 nm for EDA complex) at room temperature for 16-24 hours.
    • Extract and purify the product by standard methods.

Reaction Conditions and Monitoring

  • Reaction Monitoring:
    Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor the reaction progress and ensure complete conversion.

  • Yield and Purity:
    Yields vary depending on stoichiometry, light source, solvent, and reaction time but can reach up to 89% under optimized photochemical conditions.

  • Stability Considerations:
    The fluorine atoms increase the electrophilic character and hydrolytic stability of the compound compared to non-fluorinated analogs.

Data Tables and Comparative Analysis

Preparation Method Key Reagents Conditions Yield (%) Notes
Nucleophilic substitution 2,6-Difluoroaniline, Ethyl chloroacetate Solvent (e.g., acetonitrile), base, reflux or room temp Variable Classical method, requires pure 2,6-difluoroaniline
Photochemical with Eosin Y catalyst 2,6-Difluoroaniline, Ethyl difluoroiodoacetate, Eosin Y, Na₂CO₃ DMF, 525 nm LED, inert atmosphere, 24 h Up to 89 Radical mechanism, mild conditions, no metals
Photochemical via EDA complex 2,6-Difluoroaniline, Ethyl difluoroiodoacetate, Na₂CO₃ DMSO, 427 nm LED, inert atmosphere, 16 h Up to 89 Catalyst-free, uses electron donor-acceptor complex
2,6-Difluoroaniline synthesis 1,2,3-Trichlorobenzene, NH₄OH, Pd/C catalyst Hydrogenation, amination, 100°C, pressure reactor N/A Multi-step precursor synthesis for amine intermediate

Mechanistic Insights

  • The photochemical methods proceed through the generation of a difluoroalkyl radical intermediate (·CF₂CO₂Et), which couples with the aniline substrate to form the product.

  • The EDA complex formation between aniline and ethyl difluoroiodoacetate facilitates visible-light absorption and SET, initiating radical formation without external photocatalysts.

  • Radical chain propagation is supported by photochemical quantum yield measurements (Φ = 2.7), indicating efficient radical generation and product formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-difluoroanilino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives of this compound.

Scientific Research Applications

Ethyl 2-(2,6-difluoroanilino)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-difluoroanilino)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival .

Comparison with Similar Compounds

Halogenation Variations

a. Dichloro Substitution (Ethyl 2-(2,6-dichloroanilino)acetate)

  • Molecular Formula: C₁₀H₁₁Cl₂NO₂
  • Molecular Weight : 256.11 g/mol
  • Key Differences : Replacing fluorine with chlorine increases molecular weight and lipophilicity (logP ~2.8 vs. ~2.1 for difluoro). Chlorine’s larger atomic radius may reduce solubility in polar solvents.
  • Applications: Used in non-steroidal anti-inflammatory drug (NSAID) synthesis, e.g., Diclofenac ethyl ester impurities.

b. Trifluoromethyl Substitution (Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate)

  • Molecular Formula: C₁₂H₉F₆NO₃
  • Molecular Weight : 329.20 g/mol
  • Key Differences : Trifluoromethyl groups introduce strong electron-withdrawing effects, enhancing acidity (pKa ~3.5) compared to the difluoro analog (pKa ~4.2). This impacts reactivity in nucleophilic acyl substitution.

Ester Group Modifications

a. Methyl Ester (Methyl 2-(2,6-dichloroanilino)acetate)

  • Molecular Formula: C₉H₉Cl₂NO₂
  • Molecular Weight : 242.08 g/mol
  • Lower logP (~1.9) improves aqueous solubility.

b. Isopropyl Ester (Isopropyl 2-(2,6-dichloroanilino)acetate)

  • Molecular Formula: C₁₁H₁₃Cl₂NO₂
  • Molecular Weight : 270.14 g/mol
  • Key Differences : Bulkier ester group enhances lipophilicity (logP ~3.1), favoring blood-brain barrier penetration in CNS-targeted drugs.

Functional Group Replacements

a. Oxo Derivatives (2,6-Difluoroanilino(oxo)acetic Acid)

  • Molecular Formula: C₈H₅F₂NO₃
  • Molecular Weight : 201.13 g/mol
  • Key Differences : Replacement of the ethyl ester with a carboxylic acid group increases polarity (logP ~1.2) and acidity (pKa ~2.8), making it suitable for salt formation in drug formulations.

b. Benzofuran Analogs (Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate)

  • Molecular Formula : C₁₄H₁₅BrO₄S
  • Molecular Weight : 375.24 g/mol
  • Key Differences : The benzofuran core introduces rigid planar geometry, stabilized by π-π interactions (centroid distance: 3.814 Å) and C–H···O hydrogen bonds. Bromine and sulfinyl groups enhance electrophilicity, favoring cross-coupling reactions.

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Ethyl 2-(2,6-difluoroanilino)acetate and Analogs

Compound Molecular Weight (g/mol) logP Melting Point (°C) Solubility (mg/mL) Key Applications
This compound 223.20 ~2.1 Not reported ~5 (in DMSO) Pharmaceutical intermediate
Diclofenac Ethyl Ester 324.20 ~3.5 153–155 ~0.1 (water) NSAID impurity standard
2,6-Difluoroanilino(oxo)acetic Acid 201.13 ~1.2 >200 (decomposes) ~50 (DMF) Metal coordination chemistry
Ethyl 2-(2,6-dichloroanilino)acetate 256.11 ~2.8 120–122 ~2 (ethanol) Agrochemical synthesis

Metabolic and Stability Profiles

  • This compound: Fluorine atoms resist oxidative metabolism, prolonging half-life in vivo compared to non-fluorinated analogs.
  • Diclofenac Ethyl Ester : Rapidly hydrolyzed to active diclofenac in plasma (t₁/₂ ~1.5 hours), whereas the difluoro analog’s ester group is more stable due to reduced esterase affinity.

Crystal Packing and Intermolecular Interactions

  • Benzofuran Analog: Stabilized by aromatic π-π stacking and three non-classical C–H···O hydrogen bonds.
  • This compound: Predicted to form weaker C–F···H–C interactions due to fluorine’s low polarizability, reducing crystal lattice energy compared to chloro analogs.

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